NMR and mass spectrometry fragmentation data for 4-oxopentanethioic acid
NMR and mass spectrometry fragmentation data for 4-oxopentanethioic acid
An In-depth Technical Guide to the Predicted NMR and Mass Spectrometry Fragmentation of 4-Oxopentanethioic Acid
Introduction
4-Oxopentanethioic acid is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry, incorporating both a ketone and a thioic acid moiety. Its unique structural features suggest potential applications as a building block for heterocyclic compounds and as a participant in various biochemical pathways. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Part 1: Predicted Mass Spectrometry Analysis
The mass spectrometric behavior of 4-oxopentanethioic acid is anticipated to be rich with structural information. The choice of ionization technique is critical in determining the extent of fragmentation observed.
Ionization Method Selection: A Tale of Two Techniques
Electron Ionization (EI): As a "hard" ionization technique, EI bombards the molecule with high-energy electrons, typically 70 eV.[1] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[1] While this can provide a detailed fragmentation fingerprint for library matching, it often results in a weak or absent molecular ion peak, making the determination of the molecular weight challenging.[2] For 4-oxopentanethioic acid, EI would likely induce numerous fragmentation pathways, initiated by ionization at the sulfur, the carbonyl oxygen of the ketone, or the thioic acid oxygen.
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[3] It is particularly well-suited for polar and thermally labile molecules. ESI typically produces protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode, with minimal fragmentation in the source.[2][4] This makes it ideal for determining the molecular weight. When coupled with tandem mass spectrometry (MS/MS), where a specific ion is isolated and fragmented through collision-induced dissociation (CID), ESI allows for controlled and systematic elucidation of the molecular structure.[3] The detailed fragmentation studies on the analogous 4-oxopentanoic acid were successfully performed using ESI-MS/MS, making it the recommended approach for 4-oxopentanethioic acid.[5][6]
Predicted Fragmentation Pathways of [M-H]⁻ in ESI-MS/MS
Based on the comprehensive studies of 4-oxopentanoic acid, the fragmentation of the deprotonated 4-oxopentanethioic acid ion ([M-H]⁻, m/z 131.0) is predicted to follow several key pathways.[5][6] The initial deprotonation is expected to occur at the more acidic thioic acid proton.
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Loss of Carbonyl Sulfide (COS): Analogous to the observed loss of CO₂ in 4-oxopentanoic acid, a major fragmentation pathway is the elimination of COS (60 Da).[5][6] This is predicted to occur through a concerted mechanism involving an intramolecular proton transfer, resulting in a fragment ion at m/z 71.0 .
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Successive Loss of H₂S and CO: Another significant pathway involves the initial loss of hydrogen sulfide (H₂S, 34 Da), analogous to the loss of water in the oxygen-containing counterpart, to yield a ketene radical anion at m/z 97.0 .[5][6] This is likely followed by the loss of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 69.0 .
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Alpha-Cleavage: Cleavage of the C-C bond alpha to the ketone is a common fragmentation for ketones.[7][8] This would result in the loss of an acetyl radical, leading to a fragment at m/z 88.0 , or the loss of a propionylthio radical, giving a fragment at m/z 43.0 (the acetyl cation).
Predicted Mass Spectral Data Summary
| m/z (Predicted) | Proposed Identity | Fragmentation Pathway |
| 131.0 | [M-H]⁻ | Deprotonated molecular ion |
| 97.0 | [M-H - H₂S]⁻ | Loss of hydrogen sulfide |
| 71.0 | [M-H - COS]⁻ | Loss of carbonyl sulfide |
| 69.0 | [M-H - H₂S - CO]⁻ | Successive loss of H₂S and CO |
| 43.0 | [CH₃CO]⁺ | Alpha-cleavage at the ketone (in positive mode EI) |
Visualization of Predicted Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of 4-oxopentanethioic acid.
Part 2: Predicted NMR Spectroscopic Analysis
The NMR spectra of 4-oxopentanethioic acid are predicted to show distinct signals corresponding to its unique proton and carbon environments.
Predicted ¹H NMR Spectrum
The structure of 4-oxopentanethioic acid contains four distinct proton environments. The following predictions are based on standard chemical shift values and substituent effects, assuming a deuterated chloroform (CDCl₃) solvent.
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H-a (CH₃): The methyl protons are adjacent to a carbonyl group, which is strongly deshielding. This signal is expected to be a singlet and appear around δ 2.2 ppm .
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H-b (CH₂): These methylene protons are adjacent to the ketone carbonyl group. They will be deshielded and are expected to appear as a triplet around δ 2.8 ppm .
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H-c (CH₂): These methylene protons are adjacent to the thioic acid carbonyl group. They are also deshielded and are predicted to appear as a triplet around δ 2.6 ppm . The coupling between H-b and H-c will result in these triplet patterns.
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H-d (SH): The chemical shift of the thioic acid proton is highly variable and depends on concentration, temperature, and solvent. It is generally found in a broad range and is expected to appear between δ 3.0 and 5.0 ppm . This peak will likely be a broad singlet. In the presence of D₂O, this proton will exchange, and the peak will disappear, which is a useful diagnostic test.
Predicted ¹³C NMR Spectrum
The molecule has five unique carbon atoms.
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C-1 (COSH): The carbonyl carbon of the thioic acid is expected to be significantly downfield, likely in the range of δ 195-205 ppm .
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C-2 (CH₂): This carbon, alpha to the thioic acid, is predicted to resonate around δ 35-45 ppm .
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C-3 (CH₂): The central methylene carbon is expected at approximately δ 25-35 ppm .
-
C-4 (C=O): The ketone carbonyl carbon will be the most downfield signal, predicted in the range of δ 205-215 ppm .
-
C-5 (CH₃): The methyl carbon, alpha to the ketone, is predicted to be the most upfield signal, around δ 28-32 ppm .
Predicted NMR Data Summary
¹H NMR (Predicted, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-a (CH₃) | ~2.2 | Singlet | 3H |
| H-b (CH₂) | ~2.8 | Triplet | 2H |
| H-c (CH₂) | ~2.6 | Triplet | 2H |
| H-d (SH) | 3.0 - 5.0 | Broad Singlet | 1H |
¹³C NMR (Predicted, CDCl₃)
| Assignment | Predicted δ (ppm) |
|---|---|
| C-1 (COSH) | 195 - 205 |
| C-2 (CH₂) | 35 - 45 |
| C-3 (CH₂) | 25 - 35 |
| C-4 (C=O) | 205 - 215 |
| C-5 (CH₃) | 28 - 32 |
Visualization of Molecular Structure for NMR Assignment
Caption: Structure of 4-oxopentanethioic acid with labeled atoms for NMR.
Part 3: Experimental Protocols
To validate the predicted data, the following experimental protocols are recommended. These are designed to provide high-quality, unambiguous data.
Mass Spectrometry: LC-ESI-MS/MS
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Sample Preparation: Dissolve approximately 1 mg of 4-oxopentanethioic acid in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition. The choice of a volatile solvent is crucial for efficient ionization.
-
Liquid Chromatography (for sample introduction):
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). Formic acid aids in protonation, while a basic modifier aids in deprotonation.[4]
-
Mobile Phase B: Acetonitrile or methanol with the same modifier as A.
-
Gradient: A simple gradient from 5% to 95% B over several minutes is sufficient to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
ESI Source Parameters:
-
MS and MS/MS Acquisition:
-
Full Scan (MS1): Acquire data over a mass range of m/z 50-200 to confirm the presence of the [M-H]⁻ ion at m/z 131.0.
-
Tandem MS (MS/MS): Isolate the precursor ion at m/z 131.0 and subject it to collision-induced dissociation (CID). Vary the collision energy (e.g., 10-40 eV) to observe the different fragmentation pathways. This energy variation is key to observing both low-energy (e.g., loss of H₂S) and higher-energy fragmentations.
-
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent.
-
Solvent Choice: CDCl₃ is a good starting point. DMSO-d₆ can also be used and may provide a sharper SH proton signal. It is crucial to use a high-purity solvent to avoid interfering impurity peaks.[9]
-
Reference: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
Spectrometer Setup:
-
Field Strength: A higher field spectrometer (e.g., 400 MHz or greater) is recommended for better signal dispersion, especially for resolving the two methylene triplets.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
2D NMR (for confirmation):
-
COSY (Correlation Spectroscopy): This will show the coupling between the protons on C-2 and C-3, confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This will show correlations between protons and carbons that are 2-3 bonds away, which is invaluable for confirming the overall carbon skeleton and the position of the carbonyl groups.
-
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR and mass spectrometry data for 4-oxopentanethioic acid. By leveraging established spectroscopic principles and drawing strong analogies from its well-characterized oxygen-containing counterpart, we have proposed the key spectral features that will be crucial for the identification and structural elucidation of this compound. The predicted fragmentation pathways in ESI-MS/MS, centered around the losses of COS and H₂S, and the distinct chemical shifts and coupling patterns in ¹H and ¹³C NMR, offer a robust framework for researchers. The provided experimental protocols outline a clear path for the acquisition of high-quality data to confirm these predictions. This guide serves as a valuable resource for any scientist or researcher embarking on the synthesis or study of 4-oxopentanethioic acid and related compounds.
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